molecular formula C16H17F6N5O5S B12749970 Sitagliptin sulfate CAS No. 1169707-31-6

Sitagliptin sulfate

Cat. No.: B12749970
CAS No.: 1169707-31-6
M. Wt: 505.4 g/mol
InChI Key: WSJSNSFEWVZILC-SBSPUUFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin sulfate. The first method involves chemical resolution, where racemates are resolved using (−)-di-p-toluoyl-L-tartaric acid, followed by reduction of the enamine using sodium borohydride (NaBH4) . The second method involves asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of sitagliptin typically involves large-scale chemical synthesis using the aforementioned methods. The process avoids the use of expensive noble metal catalysts, making it cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Sitagliptin sulfate undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Sitagliptin sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Vildagliptin: Another DPP-4 inhibitor used for type 2 diabetes management.

    Saxagliptin: Similar mechanism of action but differs in pharmacokinetic properties.

    Linagliptin: Unique in that it does not require dose adjustment in patients with renal impairment.

Uniqueness of Sitagliptin Sulfate: this compound is unique due to its high selectivity for DPP-4, favorable pharmacokinetic profile, and minimal side effects compared to other DPP-4 inhibitors .

Properties

CAS No.

1169707-31-6

Molecular Formula

C16H17F6N5O5S

Molecular Weight

505.4 g/mol

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;sulfuric acid

InChI

InChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1

InChI Key

WSJSNSFEWVZILC-SBSPUUFOSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O

Origin of Product

United States

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